N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzimidazole moiety, a pyrimidine ring, and an azetidine core. The synthesis typically involves multi-step reactions, including the formation of C–N bonds through reactions between aromatic aldehydes and o-phenylenediamine, often under mild conditions to ensure high yields and purity .
1. Anticancer Properties
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells .
Mechanism of Action:
- Cell Cycle Arrest: Treatment with the compound has been shown to induce cell cycle arrest in the G1 phase, as evidenced by flow cytometry analysis .
- Apoptosis Induction: The compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. Specifically, caspase-3 levels increased approximately 3.9-fold in treated cells compared to controls .
2. Kinase Inhibition
The compound exhibits potent inhibitory activity against key kinases involved in cancer progression, including:
- EGFR (Epidermal Growth Factor Receptor)
- HER2 (Human Epidermal growth factor Receptor 2)
- CDK2 (Cyclin-dependent kinase 2)
These kinases are critical targets in cancer therapy, and compounds with similar structures have shown promising results in inhibiting their activity .
Case Study 1: HepG2 Cell Line
In a controlled study, HepG2 cells were treated with this compound at its IC50 concentration for 24 hours. The results indicated:
- Increased apoptosis rates.
- Significant changes in apoptotic protein levels, confirming the compound's role as a pro-apoptotic agent.
Protein Level Change | Control Group | Treated Group |
---|---|---|
Caspase-3 | Baseline | +3.9-fold |
Bax | Baseline | +7.22-fold |
Bcl-2 | Baseline | -7.5-fold |
This data underscores the compound's potential as a therapeutic agent against liver cancer .
Case Study 2: Multi-Kinase Inhibition
Another study focused on the inhibition of multiple kinases by derivatives of this compound. Compounds similar to this compound demonstrated significant activity against mTOR (mechanistic target of rapamycin), suggesting a multi-faceted approach to cancer treatment .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(23-11-20-26-17-8-4-5-9-18(17)27-20)16-12-28(13-16)21-10-19(24-14-25-21)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,23,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOGUOQTVHINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.